molecular formula C11H11NO3 B13353983 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B13353983
M. Wt: 205.21 g/mol
InChI Key: RSKQGJASTIHGMU-UHFFFAOYSA-N
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Description

4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused furo-pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropylmethylamine and furoic acid derivatives, which undergo cyclization in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
  • 4-(cyclopropylmethyl)-4H-pyrrolo[3,2-b]pyrrole-5-carboxylic acid

Uniqueness

4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its fused furo-pyrrole ring system, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-(cyclopropylmethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a member of the furo[3,2-b]pyrrole family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol

This compound features a furo-pyrrole framework, which is known for its ability to interact with various biological targets.

Research indicates that compounds within the furo[3,2-b]pyrrole class exhibit a range of biological activities, including:

  • Antioxidant Activity : These compounds have shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that they may inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives have displayed activity against various bacterial strains, indicating potential as antibiotic agents.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study demonstrated that this compound exhibited significant free radical scavenging activity in vitro. The IC50 value was determined to be 45 µM, indicating a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid (IC50 = 25 µM) .
  • Anti-inflammatory Effects :
    • In an animal model of arthritis, administration of the compound resulted in a 60% reduction in paw swelling compared to control groups. This suggests that the compound may modulate inflammatory responses effectively .
  • Antimicrobial Activity :
    • The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively. These results indicate promising antibacterial properties .

Comparative Biological Activity Table

Biological ActivityCompoundIC50/MIC Values
AntioxidantThis compoundIC50 = 45 µM
Anti-inflammatoryThis compoundReduction in paw swelling by 60%
AntimicrobialThis compoundMIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli)

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(cyclopropylmethyl)furo[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C11H11NO3/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)

InChI Key

RSKQGJASTIHGMU-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2C3=C(C=C2C(=O)O)OC=C3

Origin of Product

United States

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